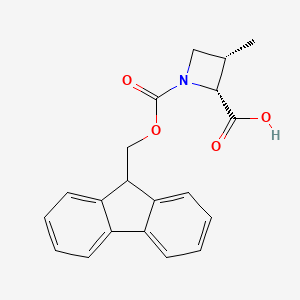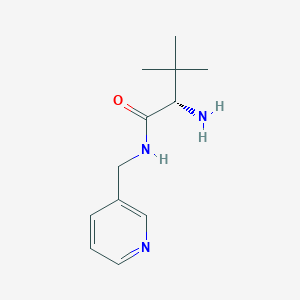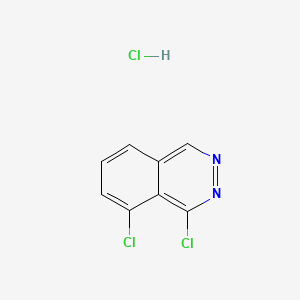![molecular formula C23H27ClN2O4 B13905696 1,1-Dimethylethyl 4-[2-(5-chloro-2-pyridinyl)-2-methyl-1,3-benzodioxol-4-yl]-1-piperidinecarboxylate](/img/structure/B13905696.png)
1,1-Dimethylethyl 4-[2-(5-chloro-2-pyridinyl)-2-methyl-1,3-benzodioxol-4-yl]-1-piperidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(1-Boc-4-piperidyl)-2-methylbenzo[d][1,3]dioxol-2-yl]-5-chloropyridine is a complex organic compound that features a combination of piperidine, benzo[d][1,3]dioxole, and pyridine moieties
Métodos De Preparación
The synthesis of 2-[4-(1-Boc-4-piperidyl)-2-methylbenzo[d][1,3]dioxol-2-yl]-5-chloropyridine typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Boc-protected piperidine: This step involves the protection of piperidine with a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.
Synthesis of the benzo[d][1,3]dioxole moiety: This involves the formation of the dioxole ring system, which can be achieved through various cyclization reactions.
Coupling of the piperidine and benzo[d][1,3]dioxole moieties: This step typically involves a nucleophilic substitution reaction to link the two moieties together.
Introduction of the pyridine ring:
Industrial production methods for this compound would likely involve optimization of these steps to improve yield and reduce costs.
Análisis De Reacciones Químicas
2-[4-(1-Boc-4-piperidyl)-2-methylbenzo[d][1,3]dioxol-2-yl]-5-chloropyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2-[4-(1-Boc-4-piperidyl)-2-methylbenzo[d][1,3]dioxol-2-yl]-5-chloropyridine has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design and development.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: The compound is used in various biological assays to study its effects on different biological systems.
Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-[4-(1-Boc-4-piperidyl)-2-methylbenzo[d][1,3]dioxol-2-yl]-5-chloropyridine involves its interaction with specific molecular targets. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparación Con Compuestos Similares
2-[4-(1-Boc-4-piperidyl)-2-methylbenzo[d][1,3]dioxol-2-yl]-5-chloropyridine can be compared with other similar compounds, such as:
2-[4-(1-Boc-piperidyl)-2-methylbenzo[d][1,3]dioxol-2-yl]-5-bromopyridine: Similar structure but with a bromine atom instead of chlorine.
2-[4-(1-Boc-4-piperidyl)-2-methylbenzo[d][1,3]dioxol-2-yl]-5-fluoropyridine: Similar structure but with a fluorine atom instead of chlorine.
The uniqueness of 2-[4-(1-Boc-4-piperidyl)-2-methylbenzo[d][1,3]dioxol-2-yl]-5-chloropyridine lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C23H27ClN2O4 |
|---|---|
Peso molecular |
430.9 g/mol |
Nombre IUPAC |
tert-butyl 4-[2-(5-chloropyridin-2-yl)-2-methyl-1,3-benzodioxol-4-yl]piperidine-1-carboxylate |
InChI |
InChI=1S/C23H27ClN2O4/c1-22(2,3)30-21(27)26-12-10-15(11-13-26)17-6-5-7-18-20(17)29-23(4,28-18)19-9-8-16(24)14-25-19/h5-9,14-15H,10-13H2,1-4H3 |
Clave InChI |
XHDWQAPHYPQFQA-UHFFFAOYSA-N |
SMILES canónico |
CC1(OC2=CC=CC(=C2O1)C3CCN(CC3)C(=O)OC(C)(C)C)C4=NC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Amino-3-[4-(4-methoxycarbonylphenyl)phenyl]propanoic acid](/img/structure/B13905638.png)

![O7-Tert-butyl O2-methyl 6,8-dihydro-5H-pyrido[3,4-D]pyrimidine-2,7-dicarboxylate](/img/structure/B13905650.png)
![1-[(2R,3R,4S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13905654.png)




![N-(2-methylphenyl)-1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidine-3-carboxamide](/img/structure/B13905726.png)


